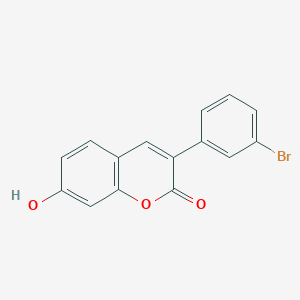

3-(3-Bromophenyl)-7-hydroxychromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

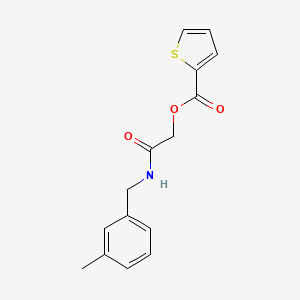

3-(3-Bromophenyl)-7-hydroxychromen-2-one, also known as BrHMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are known for their potent antioxidant and anti-inflammatory properties, and BrHMC is no exception. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Oxidation and Brominated Polymeric Products

3-(3-Bromophenyl)-7-hydroxychromen-2-one, as a bromophenol, may play a role in environmental and water treatment studies. Jiang et al. (2014) researched the oxidation kinetics of bromophenols (BrPs) during water treatment, discovering that brominated dimeric products such as hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls are readily produced. This indicates the relevance of such compounds in understanding the oxidative treatment of BrP-containing waters (Jiang et al., 2014).

Chemical Synthesis and Reactions

The chemical reactivity of this compound can be inferred from related compounds. Matsuda et al. (2008) reported that 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts, producing 4-arylmethyl-3,4-dihydrocoumarins through a sequence of carbon-carbon bond cleavage and formation. This highlights the potential use of similar bromophenyl compounds in synthetic chemistry (Matsuda et al., 2008).

Solvent-Dependent Dual Emission

Klymchenko et al. (2003) conducted a study on 3-Hydroxychromones (3HCs), demonstrating their solvent-dependent dual emission, which is relevant for the understanding of this compound's photophysical properties. The study provided insights into how the structure of 3HCs affects their spectroscopic properties, suggesting potential applications in molecular sensors (Klymchenko et al., 2003).

Antimicrobial Activities

Zhao et al. (2012) synthesized 1,2,3-triazole derivatives that included bromophenyl components, demonstrating potent antimicrobial activities. This suggests the potential of this compound in the development of new antimicrobial agents (Zhao et al., 2012).

Mécanisme D'action

Target of Action

It is known that bromophenyl compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents or palladium catalysts in its biochemical interactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the bromophenyl component of the molecule could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by a transmetalation process, where organoboron groups are transferred from boron to palladium .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions, it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

A related compound, 1-(3’-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . It reached a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL 1.00 ± 0.45 h after oral administration . Similar studies would need to be conducted on 3-(3-Bromophenyl)-7-hydroxychromen-2-one to determine its ADME properties.

Result of Action

Bromophenyl compounds are known to be used in the synthesis of various organic compounds , suggesting that this compound could potentially contribute to the synthesis of other complex molecules in biochemical reactions.

Action Environment

Suzuki–miyaura coupling reactions, which bromophenyl compounds are often involved in, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.

Propriétés

IUPAC Name |

3-(3-bromophenyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO3/c16-11-3-1-2-9(6-11)13-7-10-4-5-12(17)8-14(10)19-15(13)18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBJCRXLZYNHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide](/img/structure/B2765311.png)

![3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765312.png)

![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2765315.png)

![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)

![3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2765321.png)

![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)

![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)

![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)